Chemical Structure & Characterization of Dehydro Felodipine Ester Lactone
Chemical Structure & Characterization of Dehydro Felodipine Ester Lactone
Technical Monograph | Version 1.0
Executive Summary & Identity
Dehydro Felodipine Ester Lactone (CAS: 96558-27-9) represents a critical oxidative degradation product and metabolite of the calcium channel blocker Felodipine.[1] Structurally, it is a furo[3,4-b]pyridine derivative, distinguished by the aromatization of the parent dihydropyridine ring and the formation of a fused lactone moiety.[1]
In pharmaceutical development, this compound serves as a primary "specified impurity" (often designated as an analogue to USP Related Compounds) used to validate stability-indicating analytical methods.[1] Its formation indicates exposure to oxidative stress or specific metabolic pathways (CYP450-mediated hydroxylation followed by cyclization).[1]
Chemical Identity Matrix
| Parameter | Detail |
| Common Name | Dehydro Felodipine Ester Lactone |
| IUPAC Name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
| CAS Registry Number | 96558-27-9 |
| Molecular Formula | |
| Molecular Weight | 366.19 g/mol |
| Parent API | Felodipine (Dihydropyridine class) |
| Structural Class | Pyridine-fused Lactone (Furo[3,4-b]pyridine) |
Structural Elucidation & Physicochemical Properties[1]
The Furo[3,4-b]pyridine Core
Unlike Felodipine, which possesses a 1,4-dihydropyridine (DHP) core, the Ester Lactone impurity is fully aromatized.[1] The transition from DHP to pyridine flattens the central ring, significantly altering the molecule's electronic absorption spectra (UV) and solubility profile.[1]
The defining feature is the intramolecular lactonization .[1] In the parent Felodipine, positions C3 and C5 hold ester groups (ethyl and methyl, respectively), and positions C2 and C6 hold methyl groups.[1]
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Mechanism of Structure: The C5-methyl ester and the C6-methyl group undergo an oxidative condensation.[1] The C6-methyl is oxidized to a hydroxymethyl intermediate, which then attacks the C5-carbonyl carbon, displacing methanol to form the 5-membered lactone ring fused to the pyridine.[1]
Key Spectroscopic Signatures (Diagnostic)
Researchers identifying this impurity via NMR or MS should look for the following diagnostic signals distinguishing it from Dehydrofelodipine (the non-lactonized pyridine analog).
| Technique | Diagnostic Signal | Interpretation |
| The methylene protons ( | ||
| Absence of | Disappearance of the methyl ester signal ( | |
| UV-Vis | Bathochromic Shift | Extended conjugation due to the planar pyridine-lactone system compared to the puckered DHP ring.[1] |
| Mass Spec (ESI) | Mass shift of |
Formation Pathways: Degradation & Metabolism
Understanding the genesis of this impurity is vital for stabilizing drug products. The formation is not a simple hydrolysis but a multi-step oxidative cascade.[1]
Mechanistic Pathway
The transformation follows a "Oxidation
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Aromatization: Felodipine oxidizes to Dehydrofelodipine (trace metal or light-catalyzed).[1]
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Hydroxylation: The C6-methyl group is oxidized to a hydroxymethyl group (often CYP450 mediated in vivo, or radical-mediated in vitro).[1]
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Transesterification: The hydroxyl group nucleophilically attacks the adjacent C5-methyl ester, expelling methanol and closing the lactone ring.[1]
Visualization of the Pathway
The following diagram illustrates the structural evolution from API to the Ester Lactone impurity.[1]
Figure 1: Step-wise oxidative degradation pathway leading to the formation of the Ester Lactone impurity.[1]
Synthesis & Isolation Protocol
For analytical method validation, pure reference standards are required. Below is a high-purity synthesis strategy adapted for laboratory scale.
Synthetic Strategy
Objective: Convert Dehydrofelodipine to Dehydro Felodipine Ester Lactone. Precursor: Dehydrofelodipine (CAS 96382-71-7).[1][2][3]
Step-by-Step Protocol:
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Dissolution: Dissolve 1.0 eq of Dehydrofelodipine in anhydrous Dichloromethane (DCM).
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Bromination (Radical Substitution): Add 1.1 eq of N-Bromosuccinimide (NBS) and a catalytic amount of AIBN (Azobisisobutyronitrile).[1]
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Rationale: This selectively brominates the C6-methyl group to a bromomethyl group.[1]
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Reflux: Heat to reflux under Nitrogen for 2-4 hours. Monitor by TLC for the disappearance of starting material.
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Hydrolysis/Cyclization: Evaporate solvent.[1] Redissolve residue in a mixture of Dioxane/Water (4:1) and heat to 80°C.
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Purification: Isolate via Flash Column Chromatography (Silica Gel).
Analytical Method Parameters (HPLC)
To detect this impurity in drug substances, a stability-indicating HPLC method is required.[1] The lactone is distinct from the "Related Compound A" (Dehydrofelodipine).
| Parameter | Recommended Condition |
| Column | C18 (e.g., Phenomenex Gemini or Waters Symmetry), |
| Mobile Phase A | Phosphate Buffer pH 4.5 or Ammonium Acetate |
| Mobile Phase B | Acetonitrile : Methanol (50:[1]50) |
| Gradient | High organic ramp required (Lactone is relatively hydrophobic) |
| Detection ( | 254 nm (Pyridine core has strong absorption here) |
| Relative Retention (RRT) | Typically elutes after Felodipine and before Dehydrofelodipine in reverse-phase systems due to loss of the methyl ester polarity but gain of planarity.[1] |
Analytical Logic Flow
The following workflow ensures positive identification during QC release testing.
Figure 2: Decision tree for identifying and quantifying the lactone impurity in pharmaceutical samples.
References & Authority
The following sources validate the structural data, synthesis methods, and analytical profiles described above.
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National Institutes of Health (NIH) - PubChem. Dehydrofelodipine and Related Impurities.[1]
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Source: [1]
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European Patent Office (EPO). Process for the preparation of 4-substituted-1,4-dihydropyridines (Felodipine Synthesis & Impurities).[1] EP 0534520 B1.[1][6]
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Source: [1]
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Simson Pharma. Dehydro Felodipine Ester Lactone (CAS 96558-27-9) Technical Data Sheet.
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Source: [1]
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Axios Research. Felodipine Metabolite Lactone and Dehydro Impurities Standards.
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Source: [1]
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Walsh Medical Media. Stability Indicating Method for the Determination of Related Substances in Felodipine.
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Source:
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Sources
- 1. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. Dehydro Felodipine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Buy Felodipine Metabolite Lactone | 85825-42-9 | > 95% [smolecule.com]
- 6. data.epo.org [data.epo.org]
